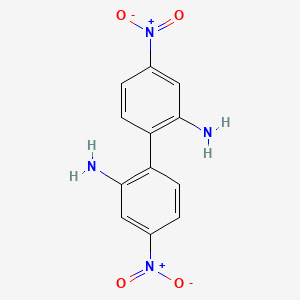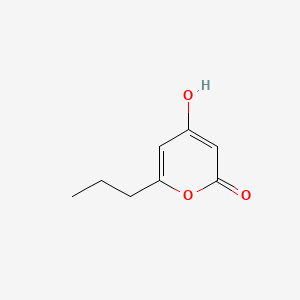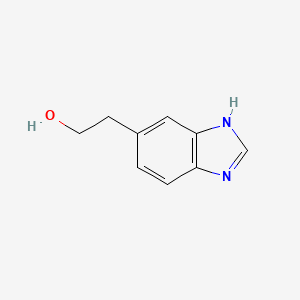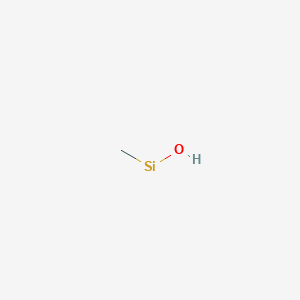
CID 6713309
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 6713309, also known as Tedizolid, is an oxazolidinone-class antibiotic. It is primarily used to treat acute bacterial skin and skin structure infections. Tedizolid is known for its effectiveness against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tedizolid involves multiple steps. One efficient method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate. This intermediate is then subjected to further reactions to produce Tedizolid .
Industrial Production Methods
Industrial production of Tedizolid typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques is also common to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Tedizolid undergoes various chemical reactions, including:
Oxidation: Tedizolid can be oxidized under specific conditions to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups in Tedizolid, potentially altering its antibacterial properties.
Substitution: Substitution reactions, particularly on the aromatic ring, can lead to the formation of various Tedizolid analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions are typically derivatives of Tedizolid with modified antibacterial properties. These derivatives are often studied for their potential use in treating different bacterial infections.
Scientific Research Applications
Tedizolid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.
Biology: Investigated for its mechanism of action against Gram-positive bacteria.
Medicine: Extensively studied for its effectiveness in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Used in the development of new antibacterial agents and formulations.
Mechanism of Action
Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone-class antibiotic with a similar mechanism of action.
Radezolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
Tedizolid is unique due to its higher potency and lower required dosage compared to Linezolid. It also has a longer half-life, allowing for once-daily dosing, which improves patient compliance .
Properties
CAS No. |
18089-54-8 |
|---|---|
Molecular Formula |
CH6OSi |
Molecular Weight |
62.143 |
IUPAC Name |
hydroxy(methyl)silane |
InChI |
InChI=1S/CH6OSi/c1-3-2/h2H,3H2,1H3 |
InChI Key |
AIPVRBGBHQDAPX-UHFFFAOYSA-N |
SMILES |
C[SiH2]O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



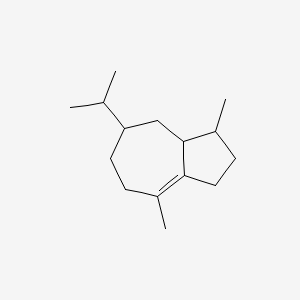
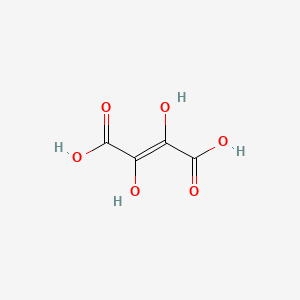

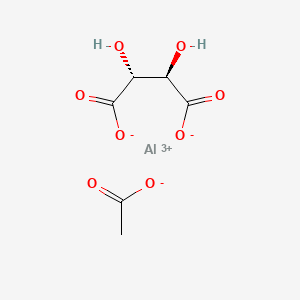
![2-Allyl-5-chloro-1H-benzo[d]imidazole](/img/structure/B579036.png)
